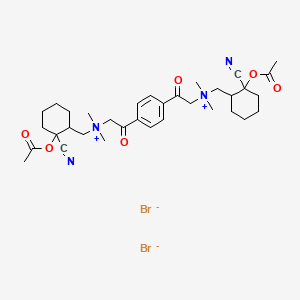
Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) is a complex organic compound with a molecular formula of C30-H44-N4-O4.2Br. This compound is known for its unique structure, which includes a terephthaloyldimethylene backbone and cyano-hydroxycyclohexyl groups. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) involves multiple steps. The initial step typically includes the reaction of terephthaloyldimethylene with 2-cyano-2-hydroxycyclohexylmethyl dimethylamine in the presence of a suitable catalyst. This reaction is followed by the addition of dibromide and diacetate ester groups under controlled temperature and pressure conditions to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibromide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of terephthaloyldimethylene oxides.
Reduction: Formation of reduced cyclohexyl derivatives.
Substitution: Formation of substituted ammonium derivatives.
Scientific Research Applications
Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The cyano and hydroxy groups play a crucial role in binding to target molecules, while the ammonium groups facilitate solubility and transport within biological systems. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, (terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide
- Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide
Uniqueness
The presence of both cyano and hydroxy groups in Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) distinguishes it from similar compounds
Properties
CAS No. |
28043-31-4 |
|---|---|
Molecular Formula |
C34H48Br2N4O6 |
Molecular Weight |
768.6 g/mol |
IUPAC Name |
(2-acetyloxy-2-cyanocyclohexyl)methyl-[2-[4-[2-[(2-acetyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]acetyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C34H48N4O6.2BrH/c1-25(39)43-33(23-35)17-9-7-11-29(33)19-37(3,4)21-31(41)27-13-15-28(16-14-27)32(42)22-38(5,6)20-30-12-8-10-18-34(30,24-36)44-26(2)40;;/h13-16,29-30H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
QHDWPDCIYHAOJC-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OC1(CCCCC1C[N+](C)(C)CC(=O)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC3CCCCC3(C#N)OC(=O)C)C#N.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















